- Insertion of an isolable dialkylstannylene into C-Cl bonds of acyl chlorides giving acyl(chloro)stannanes, Organometallics, 2017, 36(18), 3633-3637

Cas no 579-07-7 (1-Phenylpropane-1,2-dione)

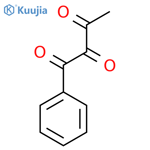

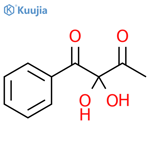

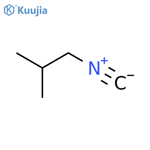

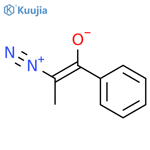

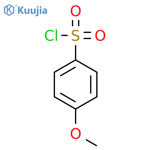

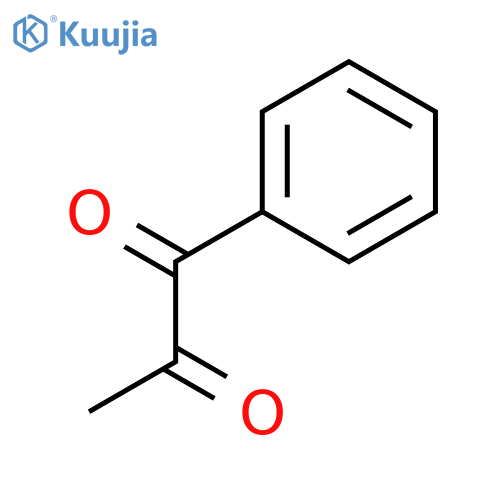

1-Phenylpropane-1,2-dione structure

Nombre del producto:1-Phenylpropane-1,2-dione

1-Phenylpropane-1,2-dione Propiedades químicas y físicas

Nombre e identificación

-

- 1-Phenylpropane-1,2-dione

- 1-Phenyl-1,2-propanedione

- Acetyl benzoyl

- Pyruvophenone

- Acetylbenzoyl

- Benzoylacetyl

- 1,2-Propanedione, 1-phenyl-

- Methylphenylglyoxal

- Phenylmethyldiketone

- Benzoyl methyl ketone

- Methyl phenyl diketone

- 3-Phenyl-2,3-propanedione

- Methyl phenyl glyoxal

- Phenyl methyl diketone

- 1-phenyl-1,2-propandione

- 1-Phenyl-propane-1,2-dione

- FEMA No. 3226

- ZB5XA3GD0I

- BVQVLAIMHVDZEL-UHFFFAOYSA-N

- 1-Ph

- 1-Phenyl-1,2-propanedione,98%

-

- MDL: MFCD00008755

- Renchi: 1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3

- Clave inchi: BVQVLAIMHVDZEL-UHFFFAOYSA-N

- Sonrisas: O=C(C(C([H])([H])[H])=O)C1C([H])=C([H])C([H])=C([H])C=1[H]

- Brn: 878450

Atributos calculados

- Calidad precisa: 148.05200

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 2

- Complejidad: 166

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 2

- Superficie del Polo topológico: 34.1

- Xlogp3: 1.7

Propiedades experimentales

- Denso: 1.101 g/mL at 25 °C(lit.)

- Punto de ebullición: 217°C

- Punto de inflamación: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >

- índice de refracción: n20/D 1.532(lit.)

- PSA: 34.14000

- Logp: 1.45830

- FEMA: 3226

- Disolución: Soluble in water, ethanol and diethyl ether.

1-Phenylpropane-1,2-dione Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Warning

- Instrucciones de peligro: H225

- Declaración de advertencia: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P403+P235-P501

- Número de transporte de mercancías peligrosas:1224

- Wgk Alemania:3

- Código de categoría de peligro: 22-36/37/38

- Instrucciones de Seguridad: S26-S36

-

Señalización de mercancías peligrosas:

- Grupo de embalaje:II

- Términos de riesgo:R36/37/38

- Período de Seguridad:S26;S36

- Nivel de peligro:Comb liq

- Condiciones de almacenamiento:Store at room temperature

1-Phenylpropane-1,2-dione Datos Aduaneros

- Código HS:2914399090

- Datos Aduaneros:

China Customs Code:

2914399090Overview:

2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1-Phenylpropane-1,2-dione PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | P998940-25g |

Pyruvophenone |

579-07-7 | 25g |

$ 165.00 | 2022-06-03 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06413-100g |

1-Phenylpropane-1,2-dione |

579-07-7 | 97% | 100g |

¥711 | 2023-09-15 | |

| Enamine | EN300-98681-0.1g |

1-phenylpropane-1,2-dione |

579-07-7 | 95.0% | 0.1g |

$19.0 | 2025-02-19 | |

| Enamine | EN300-98681-50.0g |

1-phenylpropane-1,2-dione |

579-07-7 | 95.0% | 50.0g |

$82.0 | 2025-02-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P53040-100g |

1-Phenylpropane-1,2-dione |

579-07-7 | 100g |

¥726.0 | 2021-09-04 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06413-10g |

1-Phenylpropane-1,2-dione |

579-07-7 | 97% | 10g |

126.00 | 2021-07-09 | |

| abcr | AB140756-1 g |

1-Phenyl-1,2-propanedione, 97%; . |

579-07-7 | 97% | 1g |

€72.90 | 2023-04-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P830763-100g |

1-Phenyl-1,2-propanedione |

579-07-7 | 97% | 100g |

794.00 | 2021-05-17 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W322601-5KG-K |

1-Phenylpropane-1,2-dione |

579-07-7 | 98%, FG | 5KG |

29893.29 | 2021-05-17 | |

| abcr | AB140756-25 g |

1-Phenyl-1,2-propanedione, 97%; . |

579-07-7 | 97% | 25g |

€117.60 | 2023-04-04 |

1-Phenylpropane-1,2-dione Métodos de producción

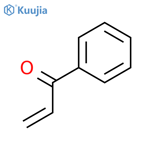

Synthetic Routes 1

Condiciones de reacción

1.1S:Me(CH2)4Me, 2-3 h, rt

2.1S:Me(CH2)4Me, rt; 12 h, rt

2.1S:Me(CH2)4Me, rt; 12 h, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1R:Et3N, S:MeCN, 5 min, rt

1.2R:p-AcNHC6H4SO2N3, 4-6 h, rt

2.1R:O2, C:Rh2(OAc)4, S:CH2Cl2, 5 min, rt; 3 h, rt

1.2R:p-AcNHC6H4SO2N3, 4-6 h, rt

2.1R:O2, C:Rh2(OAc)4, S:CH2Cl2, 5 min, rt; 3 h, rt

Referencia

- Rhodium-catalyzed aerobic conversion of 2-diazo-1,3-dicarbonyls to vicinal tricarbonyl compounds and their in-situ stability toward oxidative degradation, Journal of Molecular Structure, 2023, 1274(Part_2), 134521

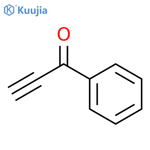

Synthetic Routes 3

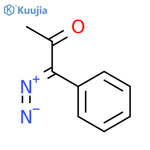

Synthetic Routes 4

Synthetic Routes 5

Condiciones de reacción

1.1R:t-BuOOH, S:AcOEt, S:Me(CH2)8Me, 5 min, rt

1.2C:32149-57-8, 20 h, rt

1.2C:32149-57-8, 20 h, rt

Referencia

- Mg(OtBu)2-catalyzed C-H oxidation of α-azido arylethanones using TBHP as the oxidant and carbonyl oxygen source: facile access to primary α-ketoamides, Organic Chemistry Frontiers, 2022, 9(21), 5858-5863

Synthetic Routes 6

Synthetic Routes 7

Condiciones de reacción

1.1C:2195356-04-6, C:AgNO3, S:H2O, S:Dioxane, 14 h, 90°C

Referencia

- Synthesis of a new class of cationic Pd(II) complexes with 1,2,3-triazol-5-ylidene ligand and their catalytic application in the conversion of internal alkynes to 1,2-diketones, Journal of Organometallic Chemistry, 2018, 860, 1-8

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Condiciones de reacción

1.1C:PdCl2, C:Ph2P(CH2)3PPh2, S:PhMe, 5 min, rt

1.2R:t-BuOK, rt → 100°C; 16 h, 100°C

1.3R:HCl, S:H2O, S:THF, 1 h, rt

1.2R:t-BuOK, rt → 100°C; 16 h, 100°C

1.3R:HCl, S:H2O, S:THF, 1 h, rt

Referencia

- Palladium-Catalyzed Synthesis of 1,2-Diketones from Aryl Halides and Organoaluminum Reagents Using tert-Butyl Isocyanide as the CO Source, Organic Letters, 2020, 22(2), 636-641

Synthetic Routes 11

Condiciones de reacción

1.1R:C:866395-16-6, S:98-08-8, 6 h, 60°C

Referencia

- Nature of the Nucleophilic Oxygenation Reagent Is Key to Acid-Free Gold-Catalyzed Conversion of Terminal and Internal Alkynes to 1,2-Dicarbonyls, Journal of Organic Chemistry, 2020, 85(2), 745-757

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Condiciones de reacción

1.1R:R:LiO-Bu-t, C:Cu(OAc)2, C:247940-06-3, S:H2O, S:Dioxane, S:DMF, 20 min, rt

1.2R:O2, 48 h, rt

1.3R:NH4Cl, S:H2O

1.2R:O2, 48 h, rt

1.3R:NH4Cl, S:H2O

Referencia

- B2pin2-mediated copper-catalyzed oxidation of alkynes into 1,2-diketones using molecular oxygen, Tetrahedron Letters, 2019, 60(12), 843-846

Synthetic Routes 15

Condiciones de reacción

1.1R:Mg, C:I2, S:THF, rt; 30 min, rt

2.11-2 h, 0°C

3.1C:I2, S:DMSO, S:Dioxane, 5 min, rt

3.2R:24 h, 80°C

4.1R:S:MeOH, 4 h, 80°C

2.11-2 h, 0°C

3.1C:I2, S:DMSO, S:Dioxane, 5 min, rt

3.2R:24 h, 80°C

4.1R:S:MeOH, 4 h, 80°C

Referencia

- Halogen-bonded iodonium ion catalysis: a route to α-hydroxy ketones via domino oxidations of secondary alcohols and aliphatic C-H bonds with high selectivity and control, Chemical Communications (Cambridge, 2017, 53(79), 10942-10945

Synthetic Routes 16

Synthetic Routes 17

Condiciones de reacción

1.1R:S:CH2Cl2, 10 min, rt

1.2C:73482-96-9, rt

1.2C:73482-96-9, rt

Referencia

- Displacement of Dinitrogen by Oxygen: A Methodology for the Catalytic Conversion of Diazocarbonyl Compounds to Ketocarbonyl Compounds by 2,6-Dichloropyridine-N-oxide, Organic Letters, 2018, 20(3), 776-779

Synthetic Routes 18

Condiciones de reacción

1.1R:O2, C:CuI, S:DMF, 2 h, rt → 90°C

Referencia

- Copper(I)-Catalyzed Aerobic Oxidation of α-Diazoesters, Journal of Organic Chemistry, 2020, 85(19), 12579-12584

Synthetic Routes 19

Synthetic Routes 20

Synthetic Routes 21

Synthetic Routes 22

Condiciones de reacción

1.1C:I2, S:DMSO, 24 h, 60°C

2.1R:O2, C:1317-61-9, S:EtOH, 9 h, 80°C

2.1R:O2, C:1317-61-9, S:EtOH, 9 h, 80°C

Referencia

- Magnetic magnetite nanoparticles catalyzed selective oxidation of α-hydroxy ketones with air and one-pot synthesis of benzilic acid and phenytoin derivatives, Molecular Catalysis, 2018, 454, 63-69

Synthetic Routes 23

Condiciones de reacción

1.1S:MeCN, 3-5 h, reflux

2.1R:Pyridine oxide, S:PhMe, 2-5 h, reflux

2.1R:Pyridine oxide, S:PhMe, 2-5 h, reflux

Referencia

- A substrate-dependent reaction of 1-aryl-2-alkyl-1,2-diketones with 2-aroyl-1-chlorocyclopropanecarboxylates: selective access to 2',5'-dicyclopropoxy-1,1':4',1''-teraryls and pentafulvenes, Organic & Biomolecular Chemistry, 2022, 20(32), 6445-6458

Synthetic Routes 24

Condiciones de reacción

1.1R:O2, C:39286-82-3 (immobilized on POP-PPh <sub>3</sub>), S:Dioxane, S:H2O, 24 h, 60°C

Referencia

- A porous organic polymer supported Pd/Cu bimetallic catalyst for heterogeneous oxidation of alkynes to 1,2-diketones, Catalysis Science & Technology, 2022, 12(3), 722-727

Synthetic Routes 25

Condiciones de reacción

1.1R:N2H4-H2O, S:THF, 0°C; 30-60 min, 0°C

1.1R:Et3N, C:CuI, C:PdCl2(PPh3)2, overnight, rt

2.1R:Bu4N+ •F-, R:H2O, S:MeCN, 6 h, rt

1.1R:Et3N, C:CuI, C:PdCl2(PPh3)2, overnight, rt

2.1R:Bu4N+ •F-, R:H2O, S:MeCN, 6 h, rt

Referencia

- Electrochemically Promoted Bifunctionalization of Alkynes for the Synthesis of β-Keto Sulfones, Asian Journal of Organic Chemistry, 2021, 10(12), 3406-3410

Synthetic Routes 26

Synthetic Routes 27

Synthetic Routes 28

Condiciones de reacción

1.1R:S:MeOH, 2-3 min, rt

1.2R:Et3N, S:MeOH, overnight, rt

2.1R:O2, S:Benzene, 8 h, 298K

1.2R:Et3N, S:MeOH, overnight, rt

2.1R:O2, S:Benzene, 8 h, 298K

Referencia

- Bioinspired oxidation of oximes to nitric oxide with dioxygen by a nonheme iron(II) complex, JBIC, 2020, 25(1), 3-11

1-Phenylpropane-1,2-dione Raw materials

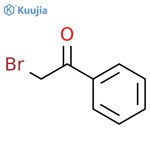

- 2-Bromoacetophenone

- Tert-BUTYL ISOCYANIDE

- 1-Propanone, 2-azido-1-phenyl-

- trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol)

- 4-Methoxybenzenesulfonyl chloride

- Benzoylacetone

- 1,2-Benzenediol, 3-iodo-, 2-(4-methylbenzenesulfonate)

- Borate(1-), tris(3,5-diphenyl-1H-pyrazolato-κN1)hydro-, potassium (1:1), (T-4)-

- 2-(Hydroxyimino)propiophenone

- Iodobenzene

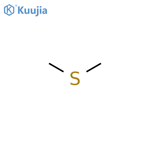

- Dimethyl Sulfide

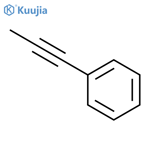

- 1-phenylprop-2-yn-1-one

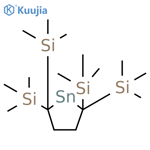

- Silane, 2,5-stannolanediylidenetetrakis[trimethyl-

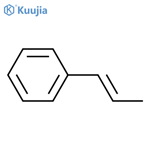

- 1-Phenyl-1-propyne

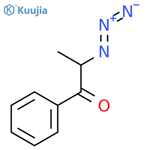

- 2-Propanone, 1-diazo-1-phenyl-

- Acetophenone

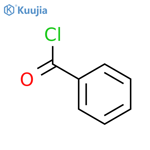

- Benzoyl chloride

- 1,2-Propanedione,1-phenyl-, 2-one

- Benzaldehyde

1-Phenylpropane-1,2-dione Preparation Products

- 1-Phenyl-1,2,3-butanetrione (4435-51-2)

- 2-[(4-Methoxyphenyl)sulfonyl]-1-phenyl-1-propanone (1495845-37-8)

- 1-Hydroxy-1-phenylpropan-2-one (90-63-1)

- 2,2-Dihydroxy-1-phenyl-1,3-butanedione (120242-37-7)

- Benzoic acid (65-85-0)

- 1-Phenyl-2-propen-1-one (Contains ~1% BHT as stabilizer) (768-03-6)

- 1-Phenylpropane-1,2-dione (579-07-7)

- (9Z,10E)-9,10-Dihydro-9,10-bis[1-[(4-methoxyphenyl)sulfonyl]ethylidene]phenanthrene (2739738-64-6)

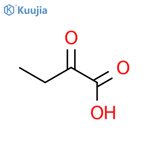

- a-Ketobutyric Acid (600-18-0)

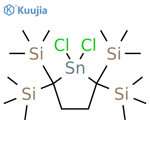

- Silane, (1,1-dichloro-2,5-stannolanediylidene)tetrakis[trimethyl- (392737-29-0)

- 2-Hydroxyacetophenone (582-24-1)

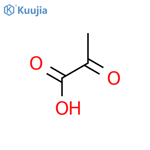

- Pyruvic acid (127-17-3)

- Benzaldehyde (100-52-7)

1-Phenylpropane-1,2-dione Literatura relevante

-

1. Mechanistic studies in the chemistry of urea. Part 5. Reaction of urea, 1-methylurea, and 1,3-dimethylurea with 1-phenylpropane-1,2-dione in acid solutionAnthony R. Butler,Ishtiaq Hussain,Elizabeth Leitch J. Chem. Soc. Perkin Trans. 2 1980 106

-

2. Steric and electronic effects on the Weiss reaction. Isolation of 1∶1 adductsScott G. Van Ornum,Jin Li,Greg G. Kubiak,James M. Cook J. Chem. Soc. Perkin Trans. 1 1997 3471

-

3. Mechanistic studies in the chemistry of thiourea. Part 3. Acid-catalysed reaction with 1-phenylpropane-1,2-dione and related compoundsChristopher J. Broan,Anthony R. Butler J. Chem. Soc. Perkin Trans. 2 1992 23

-

4. 328. The chemistry of reductone. Part III. Alkenediols related to reductoneWesley Cocker,David S. Jenkinson,Peter Schwarz J. Chem. Soc. 1953 1628

-

Luis F. Vieira Ferreira,Margarida R. Vieira Ferreira,José P. Da Silva,Isabel Ferreira Machado,Anabela S. Oliveira,José V. Prata Photochem. Photobiol. Sci. 2003 2 1002

579-07-7 (1-Phenylpropane-1,2-dione) Productos relacionados

- 2430-99-1(2-(4-Methylphenyl)acetophenone)

- 3363-97-1(1,1'-(1,4-Phenylene)bis(2-phenylethane-1,2-dione))

- 134-81-6(diphenylethane-1,2-dione)

- 48160-61-8(Ethanone,1,1'-(1,4-phenylene)bis[2,2-dihydroxy-)

- 451-40-1(2-Phenylacetophenone)

- 1074-12-0(2-Oxo-2-phenylacetaldehyde)

- 2431-00-7(4-Methylbenzil)

- 3457-48-5(4,4'-Dimethylbenzil)

- 1804743-92-7(3-Methoxy-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)

- 368890-24-8((3,5-Dimethyl-4-nitropyridin-2-yl)methyl 4-methylbenzene-1-sulfonate)

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:579-07-7)1-Phenyl-1,2-propanedi

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:579-07-7)1-Phenylpropane-1,2-dione

Pureza:99%

Cantidad:500g

Precio ($):314.0